BenchChemオンラインストアへようこそ!

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Chiral building block Stereoselective synthesis Enantiomeric purity

tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate (CAS 2679950-03-7) is a chiral, non-racemic piperidine scaffold bearing a Boc (tert-butoxycarbonyl) protecting group at the piperidine nitrogen and a methylsulfamoyl substituent at the 3-position with defined (R) stereochemistry. It belongs to the class of N-protected piperidine sulfonamides, which are widely employed as synthetic intermediates in medicinal chemistry for the construction of bioactive molecules, particularly those targeting neurological and enzymatic pathways.

Molecular Formula C11H22N2O4S
Molecular Weight 278.37 g/mol
Cat. No. B13489483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate
Molecular FormulaC11H22N2O4S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC
InChIInChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyRXNKGBKQWLXHKP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Profile: tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate


tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate (CAS 2679950-03-7) is a chiral, non-racemic piperidine scaffold bearing a Boc (tert-butoxycarbonyl) protecting group at the piperidine nitrogen and a methylsulfamoyl substituent at the 3-position with defined (R) stereochemistry [1]. It belongs to the class of N-protected piperidine sulfonamides, which are widely employed as synthetic intermediates in medicinal chemistry for the construction of bioactive molecules, particularly those targeting neurological and enzymatic pathways . The compound is commercially available from specialized building block suppliers (e.g., Enamine catalog EN300-27752586) with a stated purity of 95% and a molecular weight of 278.37 g·mol⁻¹ [1].

Why Generic Substitution of tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate Risks Functional Divergence


The target compound possesses three structural features—(R)-stereochemistry at C3, an N-methyl sulfamoyl group, and a Boc protecting group—that collectively govern its reactivity, physicochemical properties, and downstream biological performance. Substituting the (3R) enantiomer with the (3S) form or the racemate, or replacing the methylsulfamoyl with an unsubstituted sulfamoyl or a regioisomeric 4-substituted analog, can alter logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and the stereochemical outcome of subsequent transformations [1][2]. In the absence of direct comparative biological data, the observed differences in computed physicochemical descriptors and the documented impact of chirality on enantioselective synthesis justify a conservative, specification-driven procurement approach .

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate Against Closest Analogs


Enantiomeric Identity: (R)-Stereochemistry at C3 vs. (S)-Enantiomer

The (3R) enantiomer (CAS 2679950-03-7) is defined by a single stereocenter with (R) absolute configuration, as confirmed by its InChI Key (RXNKGBKQWLXHKP-SECBINFHSA-N) and SMILES notation (S([C@H]1CN(C(=O)OC(C)(C)C)CCC1)(NC)(=O)=O) [1]. In contrast, the (3S) enantiomer (CAS 2679949-73-4) exhibits the opposite configuration, leading to a distinct InChI Key and potential divergence in chiral recognition by biological targets [2]. While no direct enantioselective biological comparison is available in the public domain, the enantiomeric excess (ee) of the commercial (3R) material is implicitly controlled by the supplier's specification of 95% purity with a single defined stereocenter; procurement of the racemate or the (3S) form would yield a different stereochemical entity with unknown biological consequences [1][2].

Chiral building block Stereoselective synthesis Enantiomeric purity

Physicochemical Differentiation: Computed LogP and TPSA vs. 4-Substituted Regioisomer

The target (3R)-3-methylsulfamoyl isomer exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 84.1 Ų [1]. The 4-substituted regioisomer (1-Boc-4-(N-methylsulfamoyl)piperidine) is expected to display altered lipophilicity and hydrogen-bonding geometry due to the different spatial orientation of the sulfamoyl group, although quantitative head-to-head data are not publicly available [2]. The 3-position substitution places the sulfamoyl moiety in closer proximity to the Boc-protected nitrogen, potentially influencing both steric and electronic properties during subsequent deprotection or coupling reactions. This positional difference is a class-level inference based on the well-documented impact of regioisomerism on piperidine scaffold properties [2].

Drug-likeness Physicochemical profiling Regioisomer comparison

N-Methyl Substitution vs. Des-Methyl Sulfamoyl Analog

The presence of an N-methyl group on the sulfamoyl moiety of the target compound results in one hydrogen-bond donor (N-H) and five hydrogen-bond acceptors (computed from SMILES) [1]. Replacing the N-methyl sulfamoyl with an unsubstituted sulfamoyl (tert-butyl (3R)-3-(sulfamoyl)piperidine-1-carboxylate) would alter the hydrogen-bond donor count and potentially affect target binding and solubility. While direct experimental comparison is lacking, a closely related des-methyl analog, N-methylpiperidine-3-sulfonamide (CAS not provided; Sigma-Aldrich catalog EN300-76772), serves as a de-Boc comparator and demonstrates the commercial availability of the N-methyl sulfamoyl motif . The N-methyl group modulates both the pKa of the sulfonamide NH and the compound's metabolic profile, a class-level effect well-precedented in sulfonamide medicinal chemistry .

Sulfonamide SAR Hydrogen-bond donor Metabolic stability

Commercial Purity and Specification vs. Off-the-Shelf Alternatives

The target compound is commercially supplied with a stated purity of 95.0% (as per Enamine catalog EN300-27752586), with pricing at $470/0.1 g and $1,357/1.0 g (2025 pricing) [1]. Comparable piperidine sulfonamide building blocks, such as N-methylpiperidine-3-sulfonamide, are also offered at 95% purity, but lack the Boc protecting group and defined stereochemistry . The presence of the Boc group and the single defined stereocenter in the target compound commands a price premium (e.g., the (3S) enantiomer is listed at comparable pricing), reflecting the additional synthetic complexity and chiral resolution steps required [1][2]. This cost differential serves as a market-based indicator of the compound's higher structural complexity and synthetic investment relative to achiral or racemic analogs.

Chemical purity Procurement specification Quality control

Highest-Confidence Application Scenarios for tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate Based on Available Evidence


Chiral Building Block for Enantioselective Synthesis of Drug Candidates

The defined (R) stereochemistry at C3 makes this compound suitable as a chiral intermediate in the synthesis of enantiopure drug candidates where the sulfamoyl-piperidine scaffold is a pharmacophoric element [1]. Its Boc protection allows orthogonal N-deprotection under acidic conditions, facilitating further functionalization without compromising the sulfamoyl group [1].

Scaffold for Structure-Activity Relationship (SAR) Studies on Sulfonamide-Containing Piperidines

The combination of a Boc-protected piperidine and a methylsulfamoyl group at the 3-position provides a versatile template for SAR exploration. The computed logP (0.8) and TPSA (84.1 Ų) [1] place this scaffold within drug-like chemical space, making it a rational starting point for lead optimization programs targeting enzymes or receptors that recognize sulfonamide motifs.

Intermediate in the Synthesis of Cobicistat and Related Piperidine Sulfamoyl Derivatives

Piperidine sulfamoyl intermediates structurally related to the target compound have been disclosed in patents as crystalline intermediates for the preparation of cobicistat, a CYP3A inhibitor used as a pharmacokinetic enhancer in HIV therapy [2]. While the exact (3R)-3-methylsulfamoyl isomer has not been explicitly claimed in publicly available patents, the structural homology supports its potential utility in analogous synthetic routes.

Reference Standard for Chiral Purity Method Development

The single defined stereocenter and the availability of the (3S) enantiomer [3] position this compound as a candidate for chiral HPLC or SFC method development. Laboratories can use the (3R) form as a reference standard to develop enantiomeric separation methods for quality control of chiral piperidine sulfonamide intermediates.

Quote Request

Request a Quote for tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.